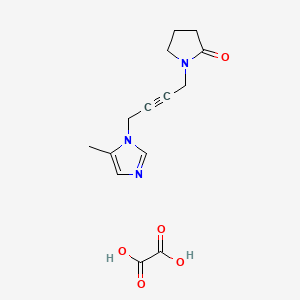
2-Pyrrolidinone, 1-(4-(5-methyl-1H-imidazol-1-yl)-2-butynyl)-, ethanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyrrolidinone, 1-(4-(5-methyl-1H-imidazol-1-yl)-2-butynyl)-, ethanedioate is a complex organic compound that belongs to the class of pyrrolidinones. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The ethanedioate (oxalate) salt form enhances its stability and solubility, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-(4-(5-methyl-1H-imidazol-1-yl)-2-butynyl)-, ethanedioate typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidinone core, followed by the introduction of the imidazole moiety and the butynyl group. Common reagents used in these reactions include alkyl halides, imidazole derivatives, and acetylene compounds. The final step involves the formation of the ethanedioate salt by reacting the compound with oxalic acid under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired compound.
化学反応の分析
Types of Reactions
2-Pyrrolidinone, 1-(4-(5-methyl-1H-imidazol-1-yl)-2-butynyl)-, ethanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2-Pyrrolidinone, 1-(4-(5-methyl-1H-imidazol-1-yl)-2-butynyl)-, ethanedioate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-Pyrrolidinone, 1-(4-(5-methyl-1H-imidazol-1-yl)-2-butynyl)-, ethanedioate involves its interaction with specific molecular targets and pathways. The imidazole moiety may bind to enzymes or receptors, modulating their activity. The butynyl group can participate in covalent bonding with target molecules, leading to changes in their function. The overall effect depends on the specific biological or chemical context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Pyrrolidinone derivatives: Compounds with similar pyrrolidinone cores but different substituents.
Imidazole derivatives: Compounds with imidazole rings and various functional groups.
Butynyl compounds: Molecules containing butynyl groups with different chemical backbones.
Uniqueness
2-Pyrrolidinone, 1-(4-(5-methyl-1H-imidazol-1-yl)-2-butynyl)-, ethanedioate is unique due to the combination of its pyrrolidinone core, imidazole moiety, and butynyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
CAS番号 |
134594-85-7 |
|---|---|
分子式 |
C14H17N3O5 |
分子量 |
307.30 g/mol |
IUPAC名 |
1-[4-(5-methylimidazol-1-yl)but-2-ynyl]pyrrolidin-2-one;oxalic acid |
InChI |
InChI=1S/C12H15N3O.C2H2O4/c1-11-9-13-10-15(11)7-3-2-6-14-8-4-5-12(14)16;3-1(4)2(5)6/h9-10H,4-8H2,1H3;(H,3,4)(H,5,6) |
InChIキー |
LWGHQMQBCITRFL-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=CN1CC#CCN2CCCC2=O.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















